4-Hydroxy-2,5-dimethylhexan-3-one basic properties
4-Hydroxy-2,5-dimethylhexan-3-one basic properties
An In-depth Technical Guide on 4-Hydroxy-2,5-dimethylhexan-3-one
Introduction
4-Hydroxy-2,5-dimethylhexan-3-one, also known as isobutyroin, is an alpha-hydroxy ketone.[1] This class of organic compounds, characterized by a hydroxyl group adjacent to a ketone, is significant in organic chemistry due to their versatility as intermediates in a wide range of chemical transformations.[1] This guide provides a comprehensive overview of the basic properties, synthesis, applications, and safety information for 4-Hydroxy-2,5-dimethylhexan-3-one, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
The fundamental physicochemical properties of 4-Hydroxy-2,5-dimethylhexan-3-one are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆O₂ | [2][3] |
| Molecular Weight | 144.21 g/mol | [2][3] |
| CAS Number | 815-77-0 | [2][3] |
| Appearance | Pale-yellow to Yellow-brown Liquid | |
| Boiling Point | 182.1 ± 8.0 °C at 760 mmHg | |
| Density | 0.9 ± 0.1 g/cm³ | |
| Flash Point | 69.1 ± 11.0 °C | |
| Purity | 95% | [2] |
| Storage Temperature | Room temperature |
Spectroscopic Data
Spectroscopic data is crucial for the structural elucidation and confirmation of 4-Hydroxy-2,5-dimethylhexan-3-one. The following spectroscopic information is available:
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Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D NMR spectral data are available and can be accessed through NMRShiftDB.[3]
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Mass Spectrometry (MS) : GC-MS data is available from the NIST Mass Spectrometry Data Center.[3]
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Infrared (IR) Spectroscopy : Vapor phase IR spectra are available.[3]
Synthesis and Reactivity
Alpha-hydroxy ketones, such as 4-Hydroxy-2,5-dimethylhexan-3-one, are typically synthesized via reactions like the acyloin condensation of esters.[1]
General Experimental Protocol for Acyloin Condensation
While a specific protocol for the synthesis of 4-Hydroxy-2,5-dimethylhexan-3-one was not detailed in the provided search results, a general procedure for acyloin condensation is as follows. This can be adapted for the synthesis of the target molecule from an appropriate ester.
Materials:
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Anhydrous ester (e.g., ethyl isobutyrate)
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Sodium metal
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Anhydrous solvent (e.g., xylene, toluene)
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Inert atmosphere (e.g., nitrogen or argon)
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Apparatus for reflux and distillation
Procedure:
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Set up a reflux apparatus under an inert atmosphere. Ensure all glassware is thoroughly dried.
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Disperse sodium metal in the anhydrous solvent by heating until the sodium melts and then stirring vigorously.
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Cool the mixture to room temperature.
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Slowly add the anhydrous ester to the sodium dispersion with continuous stirring. An exothermic reaction should be observed.
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After the initial reaction subsides, heat the mixture to reflux for several hours to complete the reaction.
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Cool the reaction mixture and cautiously add a proton source (e.g., ethanol, followed by water) to quench any unreacted sodium and to hydrolyze the intermediate enediolate.
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Separate the organic layer and wash it with water and brine.
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Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
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Remove the solvent under reduced pressure.
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Purify the resulting crude acyloin by distillation or chromatography.
A potential synthetic workflow for alpha-hydroxy ketones is illustrated in the diagram below.
Caption: Generalized workflow for the synthesis of alpha-hydroxy ketones via acyloin condensation.
Applications
4-Hydroxy-2,5-dimethylhexan-3-one is recognized as an aroma compound and is utilized in the food industry as a flavoring agent to enhance the sensory profiles of various products.[1] It is important to distinguish it from the structurally similar and well-known flavor compound 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®), which is found in many fruits and is also a product of the Maillard reaction.[4]
The relationship between the chemical properties of 4-Hydroxy-2,5-dimethylhexan-3-one and its primary application is depicted below.
Caption: Logical relationship between the properties of 4-Hydroxy-2,5-dimethylhexan-3-one and its use.
Safety and Handling
For safe handling of 4-Hydroxy-2,5-dimethylhexan-3-one in a laboratory setting, it is essential to adhere to the following safety precautions.
Hazard Identification:
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Pictogram: Exclamation Mark
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Signal Word: Warning
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Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
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P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is recommended to handle this chemical in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[5] Avoid all personal contact, including inhalation.[5]
References
- 1. 4-Hydroxy-2,5-dimethylhexan-3-one | 815-77-0 | Benchchem [benchchem.com]
- 2. 4-Hydroxy-2,5-dimethylhexan-3-one | CymitQuimica [cymitquimica.com]
- 3. 4-Hydroxy-2,5-dimethylhexan-3-one | C8H16O2 | CID 229406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
